Cas no 2887-98-1 (3-Buten-2-one,4-phenyl-, oxime)

3-Buten-2-one,4-phenyl-, oxime structure
2887-98-1 structure
Product Name:3-Buten-2-one,4-phenyl-, oxime
CAS No:2887-98-1
MF:C10H11NO
MW:161.200442552567
CID:282230
PubChem ID:5324274
Update Time:2025-07-11

3-Buten-2-one,4-phenyl-, oxime Chemical and Physical Properties

Names and Identifiers

    • 3-Buten-2-one,4-phenyl-, oxime
    • 4-PHENYLBUT-3-EN-2-ONE OXIME
    • 1-phenyl-3-hydroxyiminobut-1-ene
    • 4-Phenyl-3-buten-2-one oxime
    • 4-phenyl-but-3-en-2-one oxime
    • 4-Phenyl-but-3-en-2-on-oxim
    • 4-phenylbutenone oxime
    • benzalacetone oxime
    • benzylidenacetone oxime
    • BENZYLIDENE ACETOXIME
    • benzylideneacetone oxime
    • Methylstyryl ketone oxime
    • Methyl(2-phenylethenyl)ketone oxime
    • 2-Hydroxyimino-4-phenylbut-3-ene
    • 3-buten-2-one, 4-phenyl-, oxime, (2E,3E)-
    • NSC-326121
    • 6H23B9BUN4
    • AKOS003239975
    • NSC 4692
    • (NE)-N-[(E)-4-phenylbut-3-en-2-ylidene]hydroxylamine
    • 21613-44-5
    • HMS552O03
    • (E)-N-[(E)-1-methyl-3-phenyl-prop-2-enylidene]-hydroxylamine
    • (2E,3E)-4-phenylbut-3-en-2-one oxime
    • (2E,3E)-4-Phenyl-3-buten-2-one oxime #
    • 3-Buten-2-one, 4-phenyl-, oxime
    • NSC4692
    • MFCD00173870
    • SCHEMBL9004106
    • (E)-4-phenyl-3-buten-2-one oxime
    • NSC-4692
    • EINECS 220-752-5
    • A820041
    • OGVPVEBIPIJKEJ-MFDVASPDSA-N
    • NSC326121
    • Benzylidene acetone oxime
    • 2887-98-1
    • Benzalacetonoxim
    • 3-Buten-2-one oxime, 4-phenyl
    • Inchi: 1S/C10H11NO/c1-9(11-12)7-8-10-5-3-2-4-6-10/h2-8,12H,1H3/b8-7+,11-9+
    • InChI Key: OGVPVEBIPIJKEJ-MFDVASPDSA-N
    • SMILES: O/N=C(\C)/C=C/C1C=CC=CC=1

Computed Properties

  • Exact Mass: 161.08400
  • Monoisotopic Mass: 161.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 32.6Ų

Experimental Properties

  • PSA: 32.59000
  • LogP: 2.54990

3-Buten-2-one,4-phenyl-, oxime Security Information

  • Safety Instruction: S24/25
  • Safety Term:S24/25

3-Buten-2-one,4-phenyl-, oxime Pricemore >>

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